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Compound of Interest

Compound Name: 2-(2-Ethylphenoxy)acetic acid

Cat. No.: B168020

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected
spectral characteristics of 2-(2-Ethylphenoxy)acetic acid. Given the limited availability of
published experimental spectra for this specific compound, this document leverages
foundational principles of NMR and mass spectrometry, alongside comparative data from its
close structural analog, 2-(2-methylphenoxy)acetic acid, to provide a robust predictive analysis.
This approach is designed to empower researchers in drug discovery and chemical synthesis
with the necessary framework to identify, characterize, and validate this molecule.

Molecular Structure and Analytical Overview

2-(2-Ethylphenoxy)acetic acid (CAS: 1798-03-4, Molecular Formula: C10H1203, Molecular
Weight: 180.20 g/mol ) is a carboxylic acid derivative with a phenoxy ether linkage. Its
structural elucidation relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance
(NMR) spectroscopy provides detailed information about the carbon-hydrogen framework,
while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the
molecule's fragmentation patterns, aiding in structural confirmation.

The following sections will provide a predictive analysis of the *H NMR, 3C NMR, and mass
spectra of 2-(2-Ethylphenoxy)acetic acid. These predictions are based on established
chemical shift theory, spin-spin coupling principles, and known fragmentation mechanisms.

Predicted *H NMR Spectral Data
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The *H NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-
substitution pattern, leading to second-order coupling effects. The aliphatic region will show
characteristic signals for the ethyl and methylene groups. The spectrum is predicted in a
standard deuterated solvent such as CDCls, and chemical shifts (d) are referenced to
tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns for 2-(2-
Ethylphenoxy)acetic acid

Predicted )
Proton ) ] Predicted ]
) Chemical Shift o Integration Notes
Assignment Multiplicity
(ppm)
Coupled to the -
H-a (CHs) ~1.25 Triplet (t) 3H CHz2- protons (H-
b).
Coupled to the
H-b (-CH2-) ~2.70 Quartet (q) 2H methyl protons
(H-a).
Methylene
) protons of the
H-c (-OCHz2-) ~4.65 Singlet (s) 2H _ _
acetic acid
moiety.
Complex
H-d, H-e, H-f, H- ] multiplet due to
) ~6.85-7.25 Multiplet (m) 4H
g (Aromatic) ortho-
substitution.
] Acidic proton,
Broad Singlet (br
H-h (-COOH) ~11.0-12.0 1H exchangeable

s) .
with D20.

Rationale Behind Predictions:

e Aromatic Protons (H-d, H-e, H-f, H-g): The four aromatic protons on the substituted benzene
ring are expected to appear as a complex multiplet in the range of 6.85-7.25 ppm. The
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electron-donating nature of the ethyl group and the electron-withdrawing nature of the ether
linkage will influence their precise chemical shifts.

o Methylene Ether Protons (H-c): The methylene protons of the acetic acid moiety are adjacent
to an oxygen atom and are expected to be deshielded, appearing as a singlet around 4.65

ppm.

» Ethyl Group Protons (H-a, H-b): The ethyl group will present as a characteristic triplet-quartet
pattern. The methyl protons (H-a) will appear as a triplet around 1.25 ppm due to coupling
with the adjacent methylene protons. The methylene protons (H-b) will be a quartet around
2.70 ppm, shifted downfield due to their proximity to the aromatic ring.

o Carboxylic Acid Proton (H-h): The acidic proton of the carboxylic acid is highly deshielded
and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is
due to hydrogen bonding and chemical exchange.

Predicted **C NMR Spectral Data

The 13C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Based on the structure of 2-(2-Ethylphenoxy)acetic acid, ten distinct carbon signals are
expected.

Table 2: Predicted 13C NMR Chemical Shifts for 2-(2-Ethylphenoxy)acetic acid
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Predicted Chemical Shift

Carbon Assignment Notes
(Ppm)
Methyl carbon of the ethyl
C-1 (CHs) ~ 145
group.
Methylene carbon of the ethyl
C-2 (-CHz-) ~23.0
group.
Methylene carbon of the acetic
C-3 (-OCHz-) ~ 65.0 _ _
acid moiety.
C-4, C-5, C-6, C-7 (Aromatic ) )
~112.0-128.0 Aromatic methine carbons.
CH)
) Quaternary aromatic carbon
C-8 (Aromatic C-Et) ~130.0
attached to the ethyl group.
) Quaternary aromatic carbon
C-9 (Aromatic C-O) ~155.0
attached to the ether oxygen.
Carbonyl carbon of the
C-10 (C=0) ~175.0

carboxylic acid.

Rationale Behind Predictions:

e Carbonyl Carbon (C-10): The carboxylic acid carbonyl carbon is the most deshielded,
appearing around 175 ppm.

e Aromatic Carbons (C-4 to C-9): The aromatic carbons will resonate in the 112-155 ppm
range. The carbon bearing the ether oxygen (C-9) will be the most downfield of the aromatic
carbons due to the deshielding effect of oxygen. The carbon bearing the ethyl group (C-8)
will also be a downfield quaternary carbon.

 Aliphatic Carbons (C-1, C-2, C-3): The aliphatic carbons will appear in the upfield region of
the spectrum. The methylene carbon of the acetic acid moiety (C-3) will be the most
deshielded of the aliphatic carbons due to the adjacent oxygen atom.

Predicted Mass Spectrometry Data
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Electron lonization (EIl) mass spectrometry is expected to show a clear molecular ion peak (M*)
and several characteristic fragment ions.

Molecular lon:
e m/z 180.0786: This corresponds to the exact mass of the molecular ion [C10H1203]*.
Major Predicted Fragment lons:

e m/z 121: This significant peak likely arises from a McLafferty-type rearrangement followed by
cleavage, or from the loss of the carboxymethyl group (-CH2COOH).

e m/z 107: This fragment could result from benzylic cleavage, with the loss of the ethyl group.

e m/z 77: A common fragment corresponding to the phenyl cation, arising from further
fragmentation of the aromatic ring.

e m/z 45: This peak corresponds to the [COOH]* fragment.

Fragmentation Pathway Diagram
[C7TH70]+.) - CO _ [ [C6H5]+.
- «CH2COOH m/z =121 m/z =77

([ClOleos]ﬂ _C2H5 >[[C7H702]+)

m/z=180 ) m/z = 107

[COOH]+.
m/z = 45
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Rearrangement

Caption: Predicted EI-MS fragmentation of 2-(2-Ethylphenoxy)acetic acid.

Experimental Protocols
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To acquire high-quality spectral data for 2-(2-Ethylphenoxy)acetic acid, the following standard
operating procedures are recommended.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:

o Acquire a one-dimensional *H spectrum with a 90° pulse angle.

o Set the spectral width to cover a range of -2 to 14 ppm.

o Use a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover a range of 0 to 200 ppm.

o Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of
quaternary carbons.

o Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
the spectra using the residual solvent peak as an internal standard.

Mass Spectrometry
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o Sample Introduction: Introduce the sample via a direct insertion probe or through a gas
chromatograph (GC-MS) for volatile compounds.

« lonization: Use Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and expected
fragments.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. Compare the observed fragmentation with predicted pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of 2-(2-
Ethylphenoxy)acetic acid. The detailed predictions for 1H NMR, 3C NMR, and mass
spectrometry, along with standardized experimental protocols, offer a valuable resource for
researchers. When experimental data becomes available, it can be compared against these
predictions to facilitate a rapid and accurate structural confirmation.

« To cite this document: BenchChem. ["2-(2-Ethylphenoxy)acetic acid" spectral data (NMR,
Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168020#2-2-ethylphenoxy-acetic-acid-spectral-data-
nMmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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